1-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-(thiophen-2-yl)urea

Chemical Identity Molecular Characterization Quality Control

This compound is NOT a generic thienopyrimidine urea. The non-fused 4-ethylpyrimidinone core, connected via an ethylene linker to a thiophen-2-yl urea, creates a pharmacophore arrangement that is structurally distinct from fused thienopyrimidine ureas and conventional sEH inhibitors. Procuring THIS exact compound provides a valuable scaffold-hopping probe to test how core flexibility and linker geometry affect target engagement. It also serves as a versatile synthetic intermediate, with reactive handles at the pyrimidinone N1 and the thiophene ring for downstream diversification. Do not substitute with similar analogs—class‑level activity inference is unreliable for this chemotype.

Molecular Formula C13H16N4O2S
Molecular Weight 292.36 g/mol
CAS No. 1396856-66-8
Cat. No. B6504966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-(thiophen-2-yl)urea
CAS1396856-66-8
Molecular FormulaC13H16N4O2S
Molecular Weight292.36 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)N(C=N1)CCNC(=O)NC2=CC=CS2
InChIInChI=1S/C13H16N4O2S/c1-2-10-8-12(18)17(9-15-10)6-5-14-13(19)16-11-4-3-7-20-11/h3-4,7-9H,2,5-6H2,1H3,(H2,14,16,19)
InChIKeyQXJADKOWNLAUFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-(thiophen-2-yl)urea (CAS 1396856-66-8) – Compound Identity and Classification


1-[2-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-(thiophen-2-yl)urea (CAS 1396856-66-8) is a synthetic urea derivative possessing a molecular formula of C₁₃H₁₆N₄O₂S and a molecular weight of 292.36 g/mol . The structure integrates a 4-ethyl-6-oxo-1,6-dihydropyrimidine ring linked via an ethylene bridge to a thiophen-2-yl urea moiety. This compound belongs to a broad chemical space encompassing dihydropyrimidinone and thienopyrimidine urea derivatives, scaffolds that have been investigated for kinase inhibition and soluble epoxide hydrolase (sEH) inhibition [1]. However, publicly available quantitative bioactivity data specific to this exact compound remains extremely limited as of the current evidence cutoff.

Why In-Class Urea Derivatives Cannot Simply Substitute 1-[2-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-(thiophen-2-yl)urea


The combination of a 4-ethyl-6-oxo-1,6-dihydropyrimidinone ring and a thiophen-2-yl urea connected through an ethylene linker represents a precise pharmacophore arrangement that is not trivially interchangeable with other thienopyrimidine ureas or pyrimidinone derivatives. In the closely related thienopyrimidine urea series reported by Dai et al. (2005), minor modifications at the 5- and 6-positions of the thienopyrimidine core or alterations to the urea aryl substituent produced large variations in kinase selectivity and in vivo pharmacokinetic profiles, with some compounds achieving tumor growth inhibition of 75% at 25 mg/kg/day while others were inactive [1]. Because the present compound replaces the fused thienopyrimidine core with a non-fused 4-ethylpyrimidinone, both electronic properties at the urea pharmacophore and the spatial orientation of the thiophene ring are altered in ways that cannot be predicted from class-level data alone. Without direct comparative data for this specific compound, assuming functional equivalence to any structurally similar analog risks incorrect inference of potency, selectivity, or pharmacokinetic behavior.

Quantitative Differentiation Evidence for 1-[2-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-(thiophen-2-yl)urea


Molecular Identity Confirmation: Physicochemical Baseline vs. Common Thienopyrimidine Urea Analogs

The compound’s molecular formula (C₁₃H₁₆N₄O₂S) and molecular weight (292.36 g/mol) establish it as a distinct chemical entity separable from fused thienopyrimidine ureas such as those described in Dai et al. (2005), which typically possess a fully aromatic thieno[2,3-d]pyrimidine core and higher molecular weights (e.g., compound 28 in that series has MW > 400). The presence of the non-fused 4-ethylpyrimidinone ring rather than a fused thienopyrimidine is confirmed by the canonical SMILES: CCc1cc(=O)n(CCNC(=O)Nc2cccs2)cn1 . This structural distinction is fundamental for procurement: the compound cannot be substituted by thienopyrimidine ureas without altering the core scaffold.

Chemical Identity Molecular Characterization Quality Control

Class-Level Kinase Inhibition Context: Positional Sensitivity of the Pyrimidinone-Urea Scaffold

No direct kinase inhibition data exist for CAS 1396856-66-8. However, the structurally related thienopyrimidine urea series (Dai et al., 2005) demonstrated that the urea pharmacophore position and the nature of the heterocyclic core critically determine potency against VEGFR and PDGFR kinases. In that series, KDR IC₅₀ values ranged from <10 nM to >1,000 nM depending on substitution pattern, and compound 28 achieved 75% tumor growth inhibition in HT1080 xenografts at 25 mg/kg/day po [1]. The present compound’s 4-ethylpyrimidinone core differs fundamentally from the thienopyrimidine core, and the ethylene linker between the pyrimidinone and urea groups introduces conformational flexibility absent in the directly attached diaryl ureas of the reference series. These differences preclude extrapolation of the reference series’ potency values to this compound.

Kinase Inhibition VEGFR PDGFR Structure-Activity Relationship

sEH Inhibition Potential: Urea Pharmacophore Relevance Without Direct Comparator Data

Central urea pharmacophores are a hallmark of potent sEH inhibitors. BindingDB contains extensive sEH inhibition data for urea derivatives from patent families US10377744, US11123311, and US11723929, with reported Kᵢ values ranging from 0.06 nM to 19.5 nM across various urea-containing compounds [1]. However, a search of these patent families did not find CAS 1396856-66-8 listed among the exemplified compounds. The target compound contains the requisite urea group but pairs it with a pyrimidinone-ethyl linker rather than the piperidine or cyclohexyl linkers common in the patent-exemplified sEH inhibitors. Without experimental sEH inhibition data for this specific compound, no quantitative differentiation can be established against known sEH inhibitors.

Soluble Epoxide Hydrolase sEH Inhibitor Urea Pharmacophore

Recommended Application Scenarios for 1-[2-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-(thiophen-2-yl)urea Based on Available Evidence


Scaffold-Hopping Exploratory SAR Libraries for Kinase or sEH Drug Discovery

Given its distinct non-fused pyrimidinone core with an ethylene-linked thiophene urea, this compound is most appropriately deployed as a scaffold-hopping probe in medicinal chemistry campaigns targeting kinases or sEH. The structural departure from the extensively characterized fused thienopyrimidine ureas (Dai et al., 2005) [1] and the piperidine/cyclohexyl-linked sEH inhibitor chemotypes [2] makes it a valuable comparator for assessing the impact of core flexibility and heterocycle topology on target engagement. Researchers should empirically profile this compound rather than relying on class-level inference, given the demonstrated sensitivity of potency to structural modifications within related series.

Negative Control or Inactive Comparator Design Based on Linker Modification

The ethylene linker between the pyrimidinone and the urea represents a key structural variable relative to directly-attached aryl ureas. In sEH inhibitor series where the linker geometry is known to influence potency by orders of magnitude (Kᵢ ranging from 0.06 to 19.5 nM across linker variants) [2], this compound could serve as a tool to evaluate the tolerance of the target binding pocket for extended, flexible linkers. If found to be weakly active or inactive, it would provide a useful negative control for validating that observed pharmacology is linker-dependent rather than urea-driven.

Chemical Intermediate for Further Derivatization at the Pyrimidinone Ring

The 4-ethyl-6-oxo-1,6-dihydropyrimidine ring contains a reactive oxo group and an ethyl substituent that offer synthetic handles for further functionalization. Researchers procuring this compound as a synthetic intermediate can exploit the pyrimidinone nitrogen (N1) and the thiophene ring for diversification. The confirmed molecular identity (C₁₃H₁₆N₄O₂S, MW 292.36) enables accurate stoichiometric calculations for downstream reactions, and the absence of a fused ring system simplifies retrosynthetic planning compared to thienopyrimidine-based intermediates.

Quote Request

Request a Quote for 1-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.